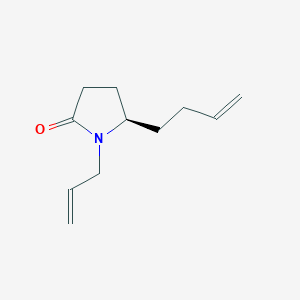
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is a complex organic compound that features a pentanoic acid backbone with an anthracenylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- typically involves the reaction of anthracene derivatives with pentanoic acid derivatives under specific conditions. One common method includes the use of anthracene-2-amine and 5-oxo-pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- can undergo various chemical reactions, including:
Oxidation: The anthracenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the luminescent properties of the anthracene group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of pentanoic acid, 5-(2-anthracenylamino)-5-oxo- involves its interaction with specific molecular targets. The anthracenyl group can intercalate into DNA, disrupting the replication process and leading to potential anti-cancer effects. Additionally, the compound can interact with various enzymes, inhibiting their activity and resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Anthracene-2-carboxylic acid
- Anthracene-9-carboxylic acid
- Anthracene-2-amine
Uniqueness
Pentanoic acid, 5-(2-anthracenylamino)-5-oxo- is unique due to the presence of both the pentanoic acid and anthracenylamino groups, which confer distinct chemical and physical properties
Properties
CAS No. |
189208-88-6 |
|---|---|
Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-(anthracen-2-ylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C19H17NO3/c21-18(6-3-7-19(22)23)20-17-9-8-15-10-13-4-1-2-5-14(13)11-16(15)12-17/h1-2,4-5,8-12H,3,6-7H2,(H,20,21)(H,22,23) |
InChI Key |
BOUJCMRUDTZULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


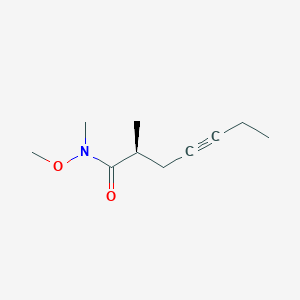


![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
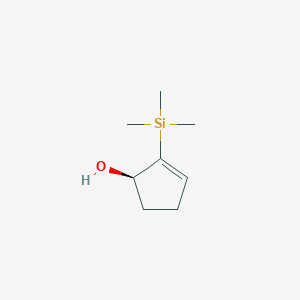
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
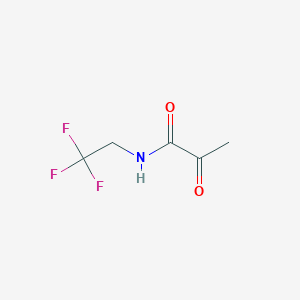


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
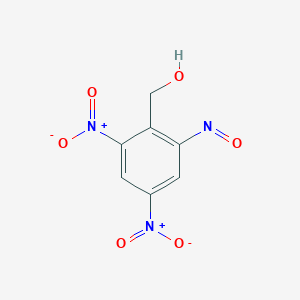
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
